molecular formula C7H12N2O2 B12047499 1-(Propan-2-yl)piperazine-2,3-dione CAS No. 59702-33-9

1-(Propan-2-yl)piperazine-2,3-dione

Cat. No.: B12047499
CAS No.: 59702-33-9
M. Wt: 156.18 g/mol
InChI Key: JLMMSJQISGDQMI-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)piperazine-2,3-dione is a heterocyclic compound featuring a piperazine ring substituted with a propan-2-yl group and two keto groups at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)piperazine-2,3-dione can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Ugi reaction due to its high atom economy and ability to produce diverse derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)piperazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

1-propan-2-ylpiperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(2)9-4-3-8-6(10)7(9)11/h5H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMMSJQISGDQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574603
Record name 1-(Propan-2-yl)piperazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-33-9
Record name 1-(1-Methylethyl)-2,3-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59702-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)piperazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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